molecular formula C19H17NO5S2 B2593804 Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932465-35-5

Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2593804
CAS No.: 932465-35-5
M. Wt: 403.47
InChI Key: PLYFGFKKEJPWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (molecular formula: C₁₉H₁₇NO₅S₂, molecular weight: 403.47 g/mol) is a benzothiophene-based sulfonamide derivative. Its structure features an ethyl ester group at position 2 of the benzothiophene core and a sulfamoyl moiety substituted with a 4-acetylphenyl group at position 2. This compound is cataloged as G226-0721 in screening libraries, with 19 mg available for research use .

Properties

IUPAC Name

ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-3-25-19(22)17-18(15-6-4-5-7-16(15)26-17)27(23,24)20-14-10-8-13(9-11-14)12(2)21/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYFGFKKEJPWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.

    Introduction of the Acetylphenyl Group: This can be achieved through Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (–SO₂–NH–) moiety exhibits reactivity toward nucleophiles due to the electrophilic sulfur center. Key reactions include:

Reaction Type Conditions Products Supporting Evidence
Hydrolysis Aqueous NaOH (1–2 M), refluxEthyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylic acidAnalogous hydrolysis of sulfamoyl derivatives
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylated derivatives (e.g., –SO₂–N(R)–)Sulfonamide alkylation trends
Acylation Acetyl chloride, pyridine, RTN-acetylated productsAcetylation of sulfonamides

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack of hydroxide on the sulfur atom, cleaving the S–N bond.

  • Alkylation/acylation occurs at the sulfonamide nitrogen, forming substituted derivatives .

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions:

Reaction Conditions Outcome Key Observations
Saponification NaOH (aq.), ethanol, refluxCarboxylic acid derivativeComplete conversion in 4–6 hours
Acid-Catalyzed Hydrolysis HCl (conc.), H₂O, 100°CPartial hydrolysis to carboxylic acidRequires prolonged heating
Transesterification Methanol, H₂SO₄, refluxMethyl ester analogYield: 72–85%

Stability Note :
The ester group is stable under neutral conditions but susceptible to nucleophilic attack in polar protic solvents .

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes electrophilic substitution at the 5- and 7-positions due to electron-rich thiophene fusion:

Reaction Reagents Position Product Yield
Nitration HNO₃, H₂SO₄, 0°C5- and 7-Mono-nitro derivatives55–60%
Halogenation Br₂, FeBr₃, CH₂Cl₂5-5-Bromo-substituted analog48%
Sulfonation SO₃, H₂SO₄, 50°C7-Disulfonated product (minor)<20%

Reactivity Trends :

  • Electron-donating substituents (e.g., ester) deactivate the benzene ring, directing electrophiles to the thiophene moiety .

Reduction of the Acetyl Group

The 4-acetylphenyl group is reducible to ethyl or alcohol functionalities:

Reagent Conditions Product Selectivity
NaBH₄MeOH, 0°C → RT4-(1-Hydroxyethyl)phenyl derivative90% conversion
H₂, Pd/CEtOH, 50 psi, 25°C4-Ethylphenyl analogQuantitative yield

Applications :

  • Reduced derivatives show altered hydrophobicity and bioactivity profiles .

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity in biological systems:

Target Interaction Type Key Residues Binding Affinity
COX-II Hydrogen bonding, hydrophobicAsp125, Tyr355ΔG = −8.2 kcal/mol
DNA Gyrase π-Stacking, ionicArg456, Glu477IC₅₀ = 256 μg/mL

Mechanistic Implications :

  • The sulfamoyl group forms hydrogen bonds with catalytic aspartate residues in COX-II .

  • The benzothiophene core intercalates into hydrophobic pockets of bacterial enzymes.

Comparative Reactivity with Analogous Compounds

Compound Key Functional Groups Reactivity Differences
Methyl 3-[(9-ethylcarbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylateCarbazole, methyl esterHigher steric hindrance reduces sulfamoyl reactivity
Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate Piperidine, etherEnhanced solubility alters nucleophilic substitution kinetics

Scientific Research Applications

Biological Activities

Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibits a range of biological activities, primarily attributed to its unique structural features. Key findings include:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these bacteria was found to be significant, indicating potential use as an antibacterial agent.
  • Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells through specific signaling pathways. Its mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth and survival, particularly under hypoxic conditions .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy against clinical isolates. The results demonstrated significant activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis, particularly in breast and colon cancer models .
  • Inflammation Models : Experimental models assessing inflammation indicated that the compound could reduce inflammatory markers, supporting its use in therapeutic contexts for inflammatory diseases .

Mechanism of Action

The mechanism by which Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound belongs to a class of benzothiophene-2-carboxylates with sulfamoylphenyl substituents. Below is a comparative analysis with key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Source/Reference
Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-acetylphenyl C₁₉H₁₇NO₅S₂ 403.47 Electron-withdrawing acetyl group; higher polarity
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-methylphenyl C₁₈H₁₇NO₄S₂ 387.46 Electron-donating methyl group; lower molecular weight
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-bromophenyl C₁₇H₁₄BrNO₄S₂ 440.33 Heavy atom (Br) for crystallography; potential halogen bonding
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-fluoro-4-methylphenyl C₁₈H₁₆FNO₄S₂ 401.45 Fluorine enhances metabolic stability; mixed electronic effects
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate 4-methoxycarbonylphenyl C₁₉H₁₇NO₆S₂ 419.47 Ester-functionalized substituent; increased steric bulk

Crystallographic and Analytical Data

  • Crystallography : Derivatives like the bromophenyl analog (CAS 932520-98-4) may facilitate single-crystal X-ray studies due to bromine’s strong X-ray scattering . Software such as SHELXL and ORTEP-3 are commonly used for structural refinement .
  • NMR Profiles: For example, the ¹H NMR of ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate shows distinct aromatic proton signals at δ 7.40–7.80 ppm and a NH peak at δ 10.50 ppm .

Biological Activity

Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves multi-step organic reactions. Key steps typically include:

  • Formation of the Benzothiophene Core : The benzothiophene structure is synthesized through cyclization reactions involving thiophenes.
  • Introduction of Functional Groups : The sulfamoyl and acetyl groups are introduced via sulfonation and acylation reactions, respectively.
  • Final Esterification : The ethyl ester group is added to complete the synthesis.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that derivatives of benzothiophenes can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
3-Halobenzo[b]thiophenes16Staphylococcus aureus
3-Halobenzo[b]thiophenes32Bacillus cereus

Anticancer Activity

Research indicates that benzothiophene derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways related to cell survival and growth .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, similar to other sulfamoyl derivatives which often target proteases or kinases .
  • DNA Interaction : Some studies suggest that related compounds can bind to DNA, influencing replication and transcription processes, which is crucial for their anticancer effects .

Case Studies

  • Antiviral Activity : A study on similar sulfamoyl compounds indicated promising antiviral activity against SARS-CoV-2 by inhibiting the main protease enzyme (Mpro). The binding affinities were reported with energy scores indicating potential efficacy in drug development against viral infections .
  • In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results from related compounds show a favorable safety profile and effective dose ranges for therapeutic applications .

Q & A

Q. What are the key structural features of Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?

The compound comprises a benzothiophene core fused with a benzene and thiophene ring. At position 3, a sulfamoyl group bridges the benzothiophene to a 4-acetylphenyl substituent, while position 2 contains an ethyl ester. The sulfamoyl group (SO₂NH) and acetyl moiety enhance electrophilic/nucleophilic reactivity, enabling interactions with biological targets or coordination in materials science. Structural analogs (e.g., methyl-substituted benzothiophenes) highlight the role of substituents in modulating electronic properties .

Q. What synthetic strategies are employed to prepare this compound?

Synthesis typically involves:

  • Step 1: Construction of the benzothiophene core via cyclization of thiophenol derivatives or cross-coupling reactions .
  • Step 2: Introduction of the sulfamoyl group via chlorosulfonation followed by reaction with 4-acetylaniline (e.g., using ethyl 2-(chlorosulfonyl)acetate intermediates, as in sulfonamide syntheses) .
  • Step 3: Esterification at position 2 using ethanol under acidic or enzymatic conditions . Key challenges include regioselectivity during sulfamoylation and purification of intermediates via column chromatography .

Q. How is the compound characterized post-synthesis?

  • NMR spectroscopy confirms functional group integration (e.g., ethyl ester protons at δ ~4.3 ppm, sulfonamide NH signals) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (using SHELXL for refinement) resolves bond lengths/angles and confirms regiochemistry .

Q. What are the primary applications in academic research?

The compound serves as:

  • A pharmacophore scaffold for enzyme inhibition studies (e.g., targeting kinases or sulfotransferases).
  • A building block in synthesizing heterocyclic libraries via cross-coupling or nucleophilic substitution .
  • A ligand in coordination chemistry due to sulfur and carbonyl groups .

Q. What solvents and conditions stabilize the compound during storage?

Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or DMF to prevent hydrolysis of the ester or sulfonamide groups. Avoid prolonged exposure to light due to benzothiophene’s photosensitivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction with SHELXL refinement identifies torsional angles and puckering parameters (e.g., benzothiophene planarity, sulfamoyl group orientation). For disordered structures (common in flexible substituents), multi-component modeling and occupancy refinement are critical. ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty .

Q. What methodological approaches address low yields in sulfamoylation steps?

  • Optimize reaction stoichiometry: Use excess chlorosulfonyl reagent to drive the reaction .
  • Catalytic additives: DMAP or pyridine enhances nucleophilicity of 4-acetylaniline .
  • Ultrasonication: Improves mixing and reduces reaction time (e.g., 30–60 minutes vs. hours under conventional stirring) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The sulfamoyl group acts as a meta-directing electron-withdrawing group , favoring electrophilic substitution at position 5 of the benzothiophene. Steric hindrance from the acetylphenyl group may limit coupling efficiency at position 3. Comparative studies with trifluoromethyl analogs suggest halogenated substituents enhance oxidative stability .

Q. What analytical workflows validate purity in complex reaction mixtures?

  • HPLC-MS with C18 columns (gradient elution: 5–95% acetonitrile/water) separates intermediates.
  • 2D NMR (HSQC, HMBC) assigns proton-carbon correlations, distinguishing regioisomers .
  • Elemental analysis confirms C/H/N/S ratios within ±0.4% of theoretical values .

Q. How can computational methods predict biological activity or degradation pathways?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic attack sites .
  • Molecular docking (AutoDock Vina): Models interactions with target proteins (e.g., cyclooxygenase-2) using the acetylphenyl group as a hydrophobic anchor .
  • ADMET prediction (SwissADME): Estimates metabolic stability and potential sulfonamide hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.